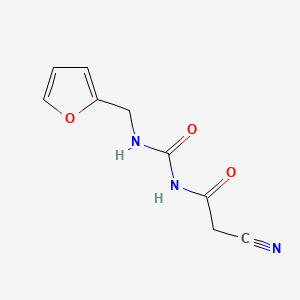![molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructose-isoleucine (mixture of diastereomers) is a compound formed by the combination of fructose, a simple sugar, and isoleucine, an essential amino acid. This compound is characterized by the presence of multiple stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. The mixture of diastereomers refers to the presence of non-mirror image stereoisomers in the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fructose-isoleucine (mixture of diastereomers) can be synthesized through the reaction of fructose with isoleucine under specific conditions. The reaction typically involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. The reaction conditions often include:
Solvent: Water or methanol
Temperature: Room temperature to slightly elevated temperatures
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of fructose-isoleucine (mixture of diastereomers) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Fructose-isoleucine (mixture of diastereomers) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Fructose-isoleucine (mixture of diastereomers) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in metabolic disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of fructose-isoleucine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating their activity and affecting metabolic pathways.
Interacting with receptors: Influencing cellular signaling and physiological responses.
Modifying gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fructose-leucine: Another compound formed by the combination of fructose and leucine, an essential amino acid.
Fructose-valine: A compound formed by the combination of fructose and valine, another essential amino acid.
Uniqueness
Fructose-isoleucine (mixture of diastereomers) is unique due to its specific combination of fructose and isoleucine, resulting in distinct stereoisomers with unique chemical and biological properties
Propriétés
Formule moléculaire |
C12H23NO7 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1 |
Clé InChI |
ADLSFIUFBSPKJF-OEEOIEHZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
SMILES canonique |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



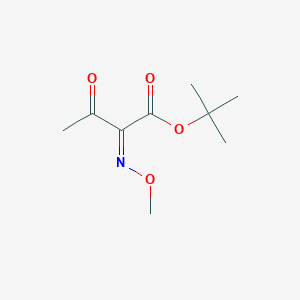
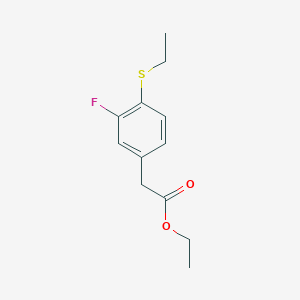
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
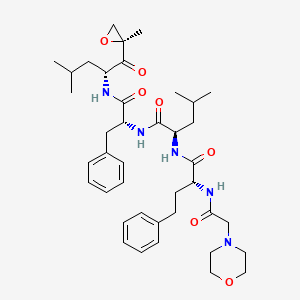
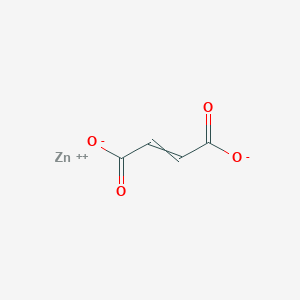
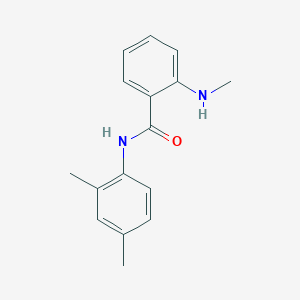
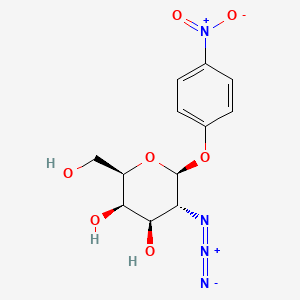
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
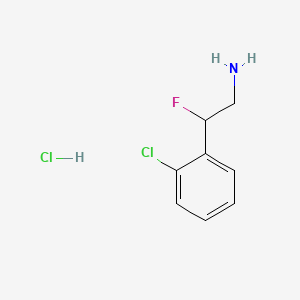

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
